Tin chloride iodide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

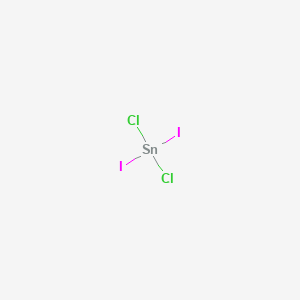

Tin chloride iodide, also known as this compound, is a useful research compound. Its molecular formula is Cl2I2Sn and its molecular weight is 443.42 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Análisis De Reacciones Químicas

Precipitation of Tin(II) Iodide

When tin(II) chloride reacts with potassium iodide (KI), a colored precipitate of tin(II) iodide forms:

SnCl2+2KI→SnI2+2KCl

-

Color Variation : The precipitate initially appears yellow but transitions to orange under high concentrations of SnCl₂. This color shift is attributed to differences in particle size, crystallinity, or hydration states .

-

Hydrolysis Effects : Tin(II) chloride solutions are prone to hydrolysis, producing turbid mixtures due to the formation of Sn(OH)Cl. This hydrolysis influences the reaction kinetics and precipitate morphology .

Redox Behavior and Stability

Tin(II) iodide is sensitive to oxidation, particularly in the presence of air and moisture:

2SnI2+O2+2H2O→2SnO2+4HI

-

Iodine-Mediated Degradation : Iodine species (e.g., I₂, HI) generated during oxidation accelerate the conversion of Sn(II) to Sn(IV) . This creates a cyclic degradation process in tin-based perovskites, limiting their stability .

-

Role of Hole Transporters : In photovoltaic applications, materials like PEDOT:PSS (a hole transporter) mitigate degradation by reducing iodine’s oxidizing effects .

Acid Dissolution and Complexation

Adding dilute hydrochloric acid dissolves tin(II) iodide:

SnI2+2HCl→SnCl2+2HI

-

Chloro-Complex Formation : In concentrated HCl, tin(II) forms the tetrachlorostannate(II) ion:

SnCl2+2Cl−→[SnCl4]2−

This complex stabilizes tin in the +2 oxidation state, preventing hydrolysis .

Key Reaction Conditions and Observations

Research Implications

-

Material Stability : The oxidation of Sn(II) to Sn(IV) remains a critical challenge in perovskite solar cells, necessitating protective materials like stable hole transporters .

-

Analytical Chemistry : The vivid color changes in SnI₂ precipitation reactions serve as qualitative tests for tin or iodide ions in solution .

Propiedades

Número CAS |

13940-16-4 |

|---|---|

Fórmula molecular |

Cl2I2Sn |

Peso molecular |

443.42 g/mol |

Nombre IUPAC |

dichloro(diiodo)stannane |

InChI |

InChI=1S/2ClH.2HI.Sn/h4*1H;/q;;;;+4/p-4 |

Clave InChI |

AIUKDTSFILEWTF-UHFFFAOYSA-J |

SMILES |

Cl[Sn](Cl)(I)I |

SMILES canónico |

Cl[Sn](Cl)(I)I |

Key on ui other cas no. |

13940-16-4 |

Sinónimos |

TIN(IV)CHLORIDEIODIDE |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.